N-[3-(4-Fluorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
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Overview
Description
N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorophenyl group, an acryloyl moiety, and a dibenzo[b,d]furan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea typically involves the following steps:
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Formation of the Acryloyl Intermediate: : The acryloyl intermediate can be synthesized by reacting 4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
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Synthesis of the Thiourea Derivative: : The thiourea derivative is prepared by reacting the acryloyl intermediate with 2-methoxydibenzo[b,d]furan-3-amine. This reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiourea bond.
Industrial Production Methods
Industrial production of N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea can undergo oxidation reactions, particularly at the thiourea moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl and thiourea groups.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and dibenzo[b,d]furan moieties. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiourea group.
Reduction: Formation of amines or alcohols from the carbonyl and thiourea groups.
Substitution: Formation of substituted derivatives at the fluorophenyl and dibenzo[b,d]furan moieties.
Scientific Research Applications
N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological macromolecules and cellular pathways.
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Medicine: : Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and as a lead compound for designing new pharmaceuticals.
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Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with enzymes, receptors, and nucleic acids. Its thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.
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Pathways Involved: : The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation. Its interaction with cellular components can lead to modulation of gene expression and protein synthesis.
Comparison with Similar Compounds
N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea can be compared with other thiourea derivatives and dibenzo[b,d]furan compounds:
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Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(4-methylphenyl)sulfonyl-5-oxoprolinamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
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Uniqueness: : The presence of the fluorophenyl and acryloyl groups in N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various research fields.
This detailed overview provides a comprehensive understanding of N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17FN2O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C23H17FN2O3S/c1-28-21-12-17-16-4-2-3-5-19(16)29-20(17)13-18(21)25-23(30)26-22(27)11-8-14-6-9-15(24)10-7-14/h2-13H,1H3,(H2,25,26,27,30)/b11-8+ |
InChI Key |
XOIGOXQPPSSMSJ-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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